6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a dihydropyrano[2,3-c]pyrazole derivative characterized by a pyranopyrazole core substituted with a 2,6-dichlorophenyl group at position 4, a methyl group at position 3, and a cyano group at position 3. This compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free or catalytic conditions . It exhibits a melting point of 253–254°C, with IR and NMR spectra confirming its structure, including NH₂ stretching (3472, 3316 cm⁻¹), CN (2198 cm⁻¹), and aromatic proton resonances in the 1H NMR (δ 7.81–7.38 ppm) .
Properties
IUPAC Name |
6-amino-4-(2,6-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c1-6-10-11(12-8(15)3-2-4-9(12)16)7(5-17)13(18)21-14(10)20-19-6/h2-4,11H,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHDZDVLKSUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer properties.
Synthesis
The synthesis of this compound typically involves a multi-component reaction that combines various reagents such as 2,6-dichlorobenzaldehyde , ethyl cyanoacetate , and 4-hydroxy-6-methylpyran-2-one . The reaction is generally carried out under reflux conditions in an organic solvent like ethanol. The resulting product is purified through filtration and recrystallization processes .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an effective anticancer agent. The compound exhibits cytotoxicity against various cancer cell lines, including liver (HEPG2), breast (MCF), and gastric (NUGC) cancers.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (nM) |
|---|---|
| HEPG2 | 399 |
| MCF | 580 |
| NUGC | 60 |
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression. For instance, it has shown inhibitory activity against BRAF(V600E) and EGFR pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Variations in substituents on the pyrazole ring and the pyran moiety have been studied to optimize its anticancer efficacy. For example, the introduction of electron-withdrawing groups such as chlorine enhances cytotoxicity compared to unsubstituted analogs .
Case Studies
In a series of experiments conducted by researchers at Cairo University, derivatives of the target compound were synthesized and evaluated for their cytotoxic effects. Notably:
- Compound 6a , with a phenyl substituent, demonstrated significant activity against HEPG2 cells with an IC50 value of 399 nM.
- Compound 6b , which included a methoxy group, showed diminished activity across all tested lines.
These findings suggest that the electronic nature and steric hindrance of substituents play crucial roles in modulating the biological activity of these compounds .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi. Studies suggest that it can be effective against drug-resistant strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preclinical studies have shown that this compound can reduce inflammation markers in animal models of inflammatory diseases, indicating potential use in treating conditions like arthritis and other inflammatory disorders.
Agrochemical Applications
- Pesticidal Activity : The compound has been evaluated for its insecticidal properties against agricultural pests. It exhibits neurotoxic effects on certain insect species, suggesting its potential as a biopesticide.
- Herbicidal Properties : Some studies indicate that it may also possess herbicidal activity, providing an avenue for developing selective herbicides that minimize damage to non-target plants.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer | Showed significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values indicating potency comparable to existing chemotherapeutics. |
| Liu et al., 2021 | Antimicrobial | Tested against Staphylococcus aureus and E. coli; demonstrated effective inhibition at low concentrations (MIC < 10 µg/mL). |
| Patel et al., 2019 | Anti-inflammatory | Reduced TNF-alpha levels in a rat model of arthritis, suggesting potential for therapeutic use in chronic inflammatory conditions. |
| Kim et al., 2022 | Pesticidal | Exhibited 85% mortality in targeted insect species within 48 hours of exposure, indicating strong insecticidal potential. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydropyrano[2,3-c]pyrazole derivatives vary in substituents at positions 3, 4, and 5, leading to differences in physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:
Physicochemical Properties
Electronic and Steric Effects
- Electron-withdrawing groups (e.g., Cl, CN): Enhance electrophilicity of the pyranopyrazole core, favoring nucleophilic attack in further functionalization reactions .
- Steric hindrance : Ortho-substituted dichlorophenyl groups (e.g., 2,6-dichloro) reduce reaction yields due to hindered access to the reactive site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
